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Compound of Interest

Compound Name: TAS0612

Cat. No.: B12374696

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of TAS0612,
a potent oral inhibitor of AKT, RSK (90S ribosome S6 kinase), and S6K (70S ribosome S6
kinase) serine/threonine kinases. The data and methodologies presented are crucial for
understanding the compound's mechanism of action and its potential in oncology research and
development.

Quantitative Kinase Inhibition Profile

The inhibitory activity of TAS0612 has been rigorously assessed against its primary targets and
a broad panel of kinases to determine its selectivity.

On-Target Inhibitory Activity

TAS0612 demonstrates potent inhibitory activity against isoforms of its three primary target
kinases: AKT, RSK, and S6K. The half-maximal inhibitory concentration (IC50) values,
determined through in vitro enzyme inhibition assays, are summarized below.[1]
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Target Kinase Isoform IC50 (nmollL)
RSK RSK1 0.16

RSK2 0.23

RSK3 0.28

RSK4 0.18

AKT AKT1 0.61

AKT2 1.65

AKT3 0.88

S6K p70S6K1 0.49

p70S6K2 1.01

Off-Target Kinase Selectivity

To evaluate the broader selectivity of TAS0612, a comprehensive kinase panel assay was
conducted at a concentration of 0.1 pmol/L against 269 different kinases.[1] The results of this
screening revealed a high degree of selectivity for the intended AGC family of kinases.[1] For a
detailed list of the 269 kinases and the corresponding inhibition data, researchers are directed
to Supplementary Table S1 of the primary publication by Ichikawa et al. in Molecular Cancer
Therapeutics, 2024.[1] The top 25 off-target enzymes from this analysis underwent further
concentration-dependent inhibition studies to determine their IC50 values.[1]

Experimental Protocols

The following methodologies were employed to ascertain the kinase selectivity profile of
TAS0612.

In Vitro Enzyme Inhibition Assay for Target Kinases

The IC50 values for the nine target kinase isoforms (RSK1, RSK2, RSK3, RSK4, AKT1, AKT2,
AKT3, p70S6K1, and p70S6K2) were determined using established in vitro enzyme inhibition
assays.[1] While the specific proprietary details of the assay conditions may vary, a general
workflow for such an assay is as follows:
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Reagents: Recombinant human kinase enzymes, corresponding peptide substrates, ATP
(adenosine triphosphate), and the test compound (TAS0612) are prepared in a suitable
assay buffer.

Assay Plates: The assay is typically performed in multi-well plates (e.g., 384-well plates).

Compound Dilution: A serial dilution of TAS0612 is prepared to test a range of
concentrations.

Kinase Reaction: The kinase, substrate, and ATP are incubated with the various
concentrations of TAS0612. The reaction is initiated by the addition of ATP.

Detection: The amount of phosphorylated substrate is quantified. This can be achieved
through various methods, such as radioactivity (using 33P-ATP), fluorescence, or
luminescence-based technologies that detect the product of the kinase reaction.

Data Analysis: The percentage of kinase activity inhibition is calculated for each
concentration of TAS0612 relative to a control with no inhibitor. The IC50 value is then
determined by fitting the concentration-response data to a sigmoidal curve.

Kinase Selectivity Panel Assay

The kinase selectivity of TAS0612 was assessed against a panel of 269 kinases.[1] This large-
scale screening was conducted by a specialized vendor (Carna Biosciences, Inc.).[1] The
assays employed were either the off-tip mobility shift assay or the immobilized metal affinity for
phosphochemicals (IMAP) assay.[1]

o Mobility Shift Assay (MSA): This method relies on the change in the electrophoretic mobility
of a fluorescently labeled peptide substrate upon phosphorylation by the kinase. The
phosphorylated and unphosphorylated peptides are separated by electrophoresis in a
microfluidic device, and the amounts of each are quantified by fluorescence. The degree of
inhibition by TAS0612 is determined by the reduction in the phosphorylated product.

e Immobilized Metal Affinity for Phosphochemicals (IMAP) Assay: This is a fluorescence
polarization-based assay. A fluorescently labeled peptide substrate is phosphorylated by the
kinase. The reaction mixture is then incubated with nanopatrticles that have a high affinity for
phosphate groups. When the phosphorylated substrate binds to the nanopatrticles, its
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rotational speed slows down, leading to an increase in fluorescence polarization. The
inhibition of the kinase by TAS0612 results in less phosphorylated substrate and therefore a
lower fluorescence polarization signal.

Visualizations

The following diagrams illustrate the signaling pathways affected by TAS0612 and the
experimental workflow for determining its kinase selectivity.
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Caption: Dual inhibition of the PI3BK/AKT/mTOR and RAS/RAF/MEK pathways by TAS0612.

Experimental Workflow

Step 1: In Vitro Enzyme Assays
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Caption: Workflow for determining the kinase selectivity profile of TAS0612.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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